4-bromo-N-tert-butyl-3-methylbenzenesulfonamide
Overview
Description
Scientific Research Applications
4-bromo-N-tert-butyl-3-methylbenzenesulfonamide is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is used in the study of enzyme inhibitors and other biological processes.
Medicine: It is used in the development of pharmaceuticals and other medical applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with tert-butylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified to obtain the desired product .
Chemical Reactions Analysis
4-bromo-N-tert-butyl-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate . The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
4-bromo-N-tert-butyl-3-methylbenzenesulfonamide can be compared with other similar compounds such as:
4-bromo-N-tert-butylbenzenesulfonamide: This compound lacks the methyl group present in this compound.
4-bromo-N-tert-butyl-3-methoxybenzenesulfonamide: This compound has a methoxy group instead of a methyl group.
The presence of different substituents can affect the chemical and physical properties of these compounds, making this compound unique in its applications and reactivity .
Properties
IUPAC Name |
4-bromo-N-tert-butyl-3-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-8-7-9(5-6-10(8)12)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIXCQJHVUBIRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428969 | |
Record name | 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958651-46-2 | |
Record name | 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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